N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial and antifungal properties .
Preparation Methods
The synthesis of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a thiazole derivative under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an antibacterial agent makes it a candidate for developing new antibiotics.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound may also interfere with specific enzymes or proteins essential for bacterial survival .
Comparison with Similar Compounds
Similar compounds to N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide include other thiazole derivatives such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound shares a similar structure but lacks the thiazole ring.
2-(4-bromophenyl)-4-thiazolamine: This compound contains the thiazole ring but differs in the substituents attached to it.
Properties
Molecular Formula |
C15H10BrN3O2S2 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H10BrN3O2S2/c16-10-5-3-9(4-6-10)11-8-23-15(17-11)19-14(22)18-13(20)12-2-1-7-21-12/h1-8H,(H2,17,18,19,20,22) |
InChI Key |
ZAPLUEOHYPCJBK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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